REACTION_CXSMILES
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C[C:2]([C:4]([O:6][CH2:7]CO)=O)=[CH2:3].[CH3:10][CH:11](O)[CH2:12][O:13]C(C(C)=C)=O>[Sn]>[CH3:7][O:6][C:4]1[CH:2]=[CH:3][C:12]([OH:13])=[CH:11][CH:10]=1 |^3:19|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC1=CC=C(C=C1)O
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Name
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Type
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product
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Smiles
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |